
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is a brominated organic compound characterized by its long carbon chain and multiple double bonds. This compound is of interest due to its unique structure, which includes a bromine atom attached to a nonadecane backbone with four conjugated double bonds in specific configurations (Z and E).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to a nonadecane derivative with pre-existing double bonds. The reaction conditions often include:
Solvent: Non-polar solvents like dichloromethane or chloroform.
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures.
Catalysts: Sometimes, catalysts like iron(III) bromide can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., chlorine, bromine) in non-polar solvents, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with catalysts like palladium or platinum.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and double bonds. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid: A similar compound with additional double bonds and a carboxylic acid group.
(4Z,7E,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ester derivative with a similar structure but different functional groups.
Uniqueness
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is unique due to its specific bromination and the arrangement of double bonds. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C19H31Br |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15- |
InChI Key |
CKJOMAVHOLGUBD-LIJGZOPESA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCBr |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


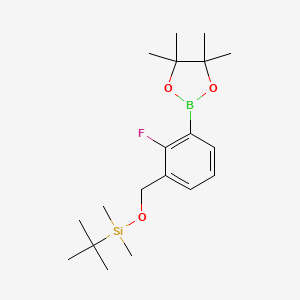

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
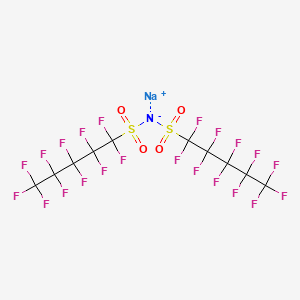
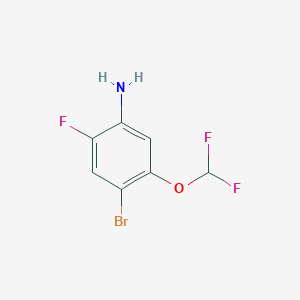

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
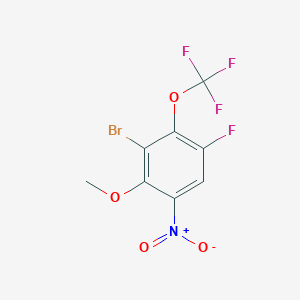
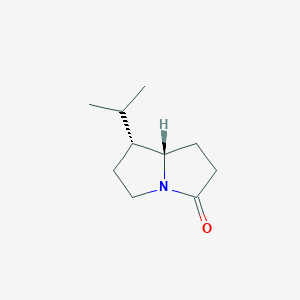
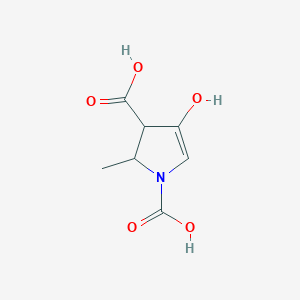
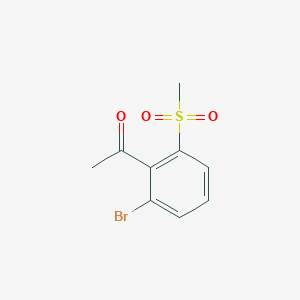
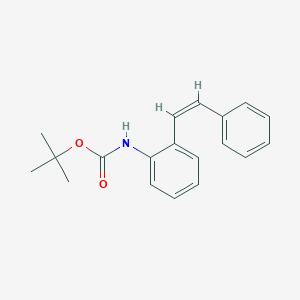
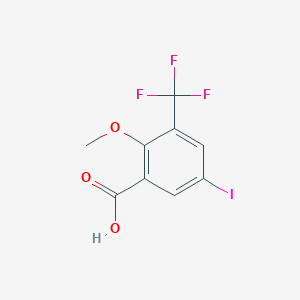
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
